CCT3833
Description
Properties
Molecular Formula |
C18H17NO4S3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Cct3833
Target Identification and Kinase Inhibition Profiling
CCT3833 has been identified as a potent inhibitor of two critical kinase families: the RAF serine/threonine kinases and the SRC family of tyrosine kinases (SFKs). nih.govnih.govmanchester.ac.uk Its inhibitory action is characterized by its ability to bind to the inactive 'DFG-out' conformation of these kinases, classifying it as a type II inhibitor. researchgate.net This binding mode involves the pyridopyrazinone moiety interacting with the kinase hinge, the central aromatic ring occupying the ATP binding pocket, and the pyrazole (B372694) ring extending into an allosteric site. researchgate.net
Inhibition Kinetics and Potency Against RAF Isoforms (A-RAF, B-RAF, C-RAF)
This compound demonstrates pan-RAF inhibitory activity, meaning it effectively targets all three isoforms of the RAF kinase family (A-RAF, B-RAF, and C-RAF). cancer.gov In vitro enzymatic assays have quantified its potency against key RAF isoforms. Specifically, this compound inhibits V600E mutated B-RAF and wild-type C-RAF with nearly identical potencies. researchgate.netresearchgate.net This broad activity against RAF isoforms is a key feature of its mechanism. cancer.gov
| Kinase Target | IC₅₀ (nM) |
| B-RAF (V600E) | 34 |
| C-RAF | 33 |
Table 1: In vitro inhibitory potency of this compound against B-RAF and C-RAF kinases. researchgate.netresearchgate.net
Inhibition Kinetics and Potency Against SRC Family Kinases (SFKs)
In addition to its anti-RAF activity, this compound is a potent inhibitor of SRC family kinases. nih.govecancer.org This dual activity is a distinguishing characteristic of the compound. Its inhibitory potency has been measured against SRC itself and another member of the SFK family, the lymphocyte-specific protein tyrosine kinase (LCK).
| Kinase Target | IC₅₀ (nM) |
| SRC | 27 |
| LCK | 19 |
Table 2: In vitro inhibitory potency of this compound against SRC family kinases. nih.gov
Selectivity Profile Against Other Kinases
Selectivity screens have revealed that this compound is highly targeted in its action. It is mostly inactive against a broader panel of other kinases, with the significant exception of the SRC family kinases. nih.govresearchgate.net This focused selectivity profile suggests a mechanism of action concentrated on the RAF and SRC kinase families.
Downstream Signaling Pathway Modulation
By inhibiting RAF and SRC kinases, this compound effectively modulates the downstream signaling cascades that are crucial for cell proliferation and survival, particularly in cancer cells. nih.gov
Impact on the Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway
The RAF kinases are central components of the mitogen-activated protein kinase (MAPK) pathway. cancer.govnih.gov By inhibiting A-RAF, B-RAF, and C-RAF, this compound blocks the signal transduction through this cascade. cancer.gov This is evidenced by the dose-dependent inhibition of the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector of the MAPK pathway. researchgate.net The inhibition of ERK phosphorylation (ppERK) demonstrates that this compound effectively shuts down this critical pro-proliferative signaling pathway. researchgate.net
Interruption of KRAS-Driven Oncogenic Signaling Networks
Mutations in the KRAS gene are common in many hard-to-treat cancers and lead to the constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK pathway. nih.govecancer.org RAF and SRC are validated therapeutic targets in KRAS-mutant cancers. nih.govnih.govmanchester.ac.uk this compound's dual inhibition of both pan-RAF and SRC kinases is particularly effective in cancers driven by mutant KRAS. nih.govecancer.org By simultaneously blocking these two major downstream avenues of KRAS signaling, this compound effectively interrupts the oncogenic signals that drive cancer cell growth and survival. nih.govresearchgate.netecancer.org This is demonstrated by the potent inhibition of both ERK phosphorylation (a marker of RAF pathway activity) and SFK phosphorylation (a marker of SRC pathway activity) in KRAS-mutant cancer cell lines. researchgate.net
Effects on PI3K/AKT/mTOR Pathway (if relevant to RAF/SRC crosstalk)
In KRAS-mutant cancers, the complexity of downstream signaling and the presence of feedback loops often render inhibitors that target a single pathway component ineffective. nih.gov While direct modulation of the PI3K/AKT/mTOR pathway by this compound is not explicitly detailed, its dual-targeting strategy of RAF and SRC is designed to overcome the signaling plasticity that can lead to therapeutic resistance. In many cancers, there is significant crosstalk between the Ras/Raf/MAPK and PI3K/Akt/mTOR signaling pathways. The inhibition of the RAF/MEK/ERK pathway can sometimes lead to the activation of the PI3K/AKT/mTOR pathway as a compensatory survival mechanism. Therefore, the efficacy of this compound in KRAS-mutant tumors, where such feedback loops are common, suggests that its dual inhibitory action may prevent the activation of alternative survival pathways, though further research is needed to fully elucidate the specific effects on PI3K/AKT/mTOR signaling in the context of RAF/SRC inhibition by this compound.
Cellular Effects and Phenotypes
This compound has been shown to exert potent anti-cancer effects on a cellular level, primarily through the inhibition of proliferation and the induction of programmed cell death.
Inhibition of Cancer Cell Proliferation and Viability
This compound has demonstrated the ability to restrict the growth of cancer cells, particularly in pancreatic, colorectal, and lung cancer cell lines with KRAS mutations. nih.govecancer.org Long-term clonogenic proliferation assays have shown that this compound is more effective at inhibiting the growth of various cancer cell lines compared to other inhibitors that target single components of the signaling pathway. nih.gov The compound's effectiveness was also observed in 3D spherical tumor models, which more closely mimic the in vivo environment. ecancer.org
| Cell Line | Cancer Type | Effect of this compound |
|---|---|---|
| HCT-116 | Colorectal Cancer | Inhibition of colony formation in long-term assays |
| SW620 | Colorectal Cancer | Inhibition of cell growth in long-term assays |
| A549 | Non-Small Cell Lung Cancer | Inhibition of cell growth in long-term assays |
| MIA-PaCa2 | Pancreatic Cancer | Inhibition of cell growth in long-term assays |
Induction of Apoptosis and Programmed Cell Death Mechanisms
In addition to inhibiting proliferation, this compound has been shown to induce apoptosis in cancer cells. researchgate.net A key indicator of apoptosis, the activation of caspase-3/7, was observed in several KRAS-mutant cancer cell lines following treatment with this compound. nih.gov This indicates that the compound not only halts cell growth but also actively promotes cell death.
| Cell Line | Cancer Type | Apoptotic Effect of this compound |
|---|---|---|
| HCT-116 | Colorectal Cancer | Activation of caspase-3/7 |
| SW620 | Colorectal Cancer | Activation of caspase-3/7 |
| A549 | Non-Small Cell Lung Cancer | Activation of caspase-3/7 |
Cell Cycle Arrest Analysis
The available research data does not provide a specific analysis of the effects of this compound on the cell cycle of cancer cells. Therefore, it is not possible to detail the compound's impact on different phases of the cell cycle or its potential to induce cell cycle arrest at specific checkpoints.
Structural Biology and Structure Activity Relationship Sar Research of Cct3833
Molecular Docking and Computational Modeling Studies
Computational modeling, including molecular docking, has been instrumental in predicting and understanding the binding modes of CCT3833 within the active sites of its target kinases. These studies provide a detailed atomic-level view of the inhibitor-kinase complex.
This compound is characterized as a type II kinase inhibitor, a classification that denotes its binding to the inactive "DFG-out" conformation of kinases. This binding mode has been predicted for its interactions with BRAF, CRAF, and SRC kinases researchgate.netresearchgate.netresearchgate.net. In the DFG-out conformation, the aspartate (Asp) and phenylalanine (Phe) residues of the DFG motif undergo a conformational change, where the Asp residue rotates away from the ATP-binding pocket, and the Phe residue moves into it. This rearrangement creates an adjacent hydrophobic pocket that is uniquely accessible to type II inhibitors nih.govmdpi.com. The ability of this compound to bind to this specific inactive conformation is often associated with enhanced selectivity compared to type I inhibitors, which typically bind to the active DFG-in conformation and compete directly with ATP researchgate.netplos.org.
Detailed molecular docking studies have revealed the specific interactions of this compound within the binding sites of RAF and SRC kinases. The pyridopyrazinone moiety of this compound is predicted to form interactions with the kinase hinge region researchgate.netresearchgate.netnih.gov. The central aromatic ring of the compound occupies the ATP-binding pocket, mimicking ATP binding researchgate.netresearchgate.netresearchgate.netnih.gov. Crucially, the pyrazole (B372694) ring of this compound extends into an allosteric site that becomes accessible due to the DFG motif adopting its "out" conformation researchgate.netresearchgate.netresearchgate.netnih.gov. Furthermore, the tert-butyl group is predicted to elaborate into a hydrophobic pocket, and the terminal fluoro-substituted phenyl ring points towards the activation loop in all three kinases (BRAF, CRAF, and SRC) researchgate.netnih.gov. These shared binding similarities across RAF and SRC kinases underscore how this compound achieves its dual inhibitory activity researchgate.net.
Table 1: Predicted Binding Interactions of this compound with Kinases
| Moiety / Feature of this compound | Interacting Region in Kinase (BRAF, CRAF, SRC) | Binding Mode / Conformation | References |
| Pyridopyrazinone moiety | Kinase hinge | - | researchgate.netresearchgate.netnih.gov |
| Central aromatic ring | ATP binding pocket | Occupies pocket | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Pyrazole ring | Allosteric site | Created by DFG-out conformation | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Tert-butyl group | Hydrophobic pocket | Elaborates into pocket | researchgate.netnih.gov |
| Terminal fluoro-substituted phenyl ring | Activation loop | Points towards activation loop | researchgate.netnih.gov |
| Overall binding | DFG-out conformation | Type II inhibition | researchgate.netresearchgate.netresearchgate.net |
Rational Design Principles for this compound
The development of this compound was guided by rational design principles aimed at achieving potent and selective inhibition of key oncogenic kinases.
The design of this compound was strategically focused on achieving dual inhibition of both pan-RAF and SRC kinases. This approach was driven by the understanding that both RAF and SRC are validated therapeutic targets in KRAS-mutant cancers, and their simultaneous inhibition is essential to effectively block tumor growth researchgate.netresearchgate.netresearchgate.netnih.gov. A key aspect of its design was to create a "paradox-breaking" pan-RAF inhibitor. This addresses a known challenge with some RAF inhibitors, which can paradoxically activate the RAF/MEK/ERK pathway in certain cellular contexts nih.govresearchgate.net. By inhibiting both RAF and SRC, this compound aims to circumvent such resistance mechanisms and provide a more comprehensive therapeutic effect. The observed similar binding mechanisms of this compound across BRAF, CRAF, and SRC contribute significantly to its broad inhibitory activity against these kinase families researchgate.net.
Structure-activity relationship (SAR) studies played a crucial role in optimizing the chemical scaffold of this compound to enhance its potency and selectivity. These studies involved systematic modifications of the lead compound's structure to improve its pharmacological properties numberanalytics.combienta.net. For instance, SAR efforts led to the identification of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold, which was found to establish favorable interactions with Cys532 in the kinase active site researchgate.net. The incorporation of a pyrazole ring is noteworthy, as pyrazole derivatives are common in type II kinase inhibitors due to their ability to bind simultaneously to the ATP-binding pocket and a vicinal allosteric pocket mdpi.commdpi.com. The pyrazole ring can also serve as a core scaffold to properly orient other substituents within the kinase crystal structure, contributing to both hydrogen bonding and hydrophobic interactions, which are critical for potency and selectivity mdpi.com.
Preclinical Efficacy and Biological Activity of Cct3833 in Cancer Models
In Vivo Efficacy Studies in Animal Models
Efficacy in Patient-Derived Xenograft (PDX) Models
CCT3833 has shown notable efficacy in patient-derived xenograft (PDX) models, which are considered highly representative of human tumors and are crucial for predicting clinical outcomes. nih.govinvivotek.com In a human KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) PDX model, this compound effectively inhibited tumor growth. nih.govcore.ac.uk Beyond PDAC, preclinical data further indicated this compound's activity in melanoma patient-derived xenografts, including those exhibiting intrinsic or acquired resistance to selective BRAF inhibitors. ascopubs.orgasco.org This broad activity extends to other human KRAS-mutant cells in vivo, where this compound successfully suppressed the growth of SW620 colorectal cancer (CRC) tumors in immunocompromised mice. nih.gov The compound's effectiveness in KRAS-driven in vitro and in vivo tumor models encompasses non-small-cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. basilea.combasilea.com
Table 1: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type (KRAS Mutation Status) | Model Type | Observed Efficacy | Source |
| Pancreatic Ductal Adenocarcinoma (KRAS-mutant) | Human PDX | Inhibition of tumor growth | nih.govcore.ac.uk |
| Colorectal Cancer (KRAS-mutant) | SW620 Xenograft | Suppression of tumor growth | nih.gov |
| Melanoma (BRAF inhibitor-resistant) | Human PDX | Demonstrated activity | ascopubs.orgasco.org |
| Non-Small Cell Lung Cancer (KRAS-driven) | Xenograft | Anti-cancer activity | basilea.combasilea.com |
Regression of Established Tumors in Preclinical Models
Table 2: Tumor Regression in Preclinical Models by this compound
| Tumor Model | KRAS Mutation Status | Observed Effect | Source |
| A549 Lung Tumor Xenografts | Not specified (A549 cells are KRAS-mutant) | Tumor regression | nih.gov |
| G12S KRAS-mutant NSCLC Xenografts | G12S KRAS-mutant | Tumor regression | nih.gov |
| Pancreatic Cancer Mouse Models | KRAS-mutant | Reduced tumor size, more effective than other drugs | ecancer.org |
| KPC Cell Allografts | KRAS-mutant | Suppressed tumor growth | nih.gov |
Investigation of Anti-Metastatic Potential
The anti-metastatic potential of this compound has been investigated, revealing promising indications. This compound demonstrated a significant reduction in the size of foci in the A549 pseudo metastasis tail vein injection model. nih.gov This effect is particularly relevant given that SRC, a kinase inhibited by this compound, is recognized as a key regulator of cancer cell proliferation, metastasis, and invasion. nih.gov In various cancer types, including colorectal cancer (CRC), non-small-cell lung cancer (NSCLC), and pancreatic ductal adenocarcinoma (PDAC), SRC is a validated therapeutic target due to its hyperactivation, which drives cell proliferation and metastasis. nih.govresearchgate.net The dual inhibition of RAF and SRC by this compound therefore positions it as a compound with potential to impact metastatic processes. nih.govresearchgate.net
Research on Resistance Mechanisms and Strategies for Cct3833
Understanding Mechanisms of Intrinsic Resistance to RAF Inhibitors
Intrinsic resistance refers to the inherent ability of cancer cells to resist the effects of RAF inhibitors even before treatment initiation. Cancers characterized by hyperactive RAS signaling frequently exhibit this form of resistance to RAF inhibitors. nih.gov A key underlying factor is the unexpected homo- or hetero-dimerization of RAF proteins, which can render them less susceptible to inhibition. nih.gov
Furthermore, certain non-V600 BRAF mutants, such as BRAF-L597V, BRAF-K601E, and BRAF-G466E, signal as RAS-GTP-independent RAF dimers. This dimerization mechanism contributes to their inherent resistance to first-generation RAF inhibitors like Vemurafenib. guidetoimmunopharmacology.org In cellular contexts where RAS-activated wild-type (WT) BRAF is present, BRAF, CRAF, and ARAF can form active homodimers and heterodimers, which are also resistant to αC-OUT RAF inhibitors. guidetoimmunopharmacology.org
Investigating Mechanisms of Acquired Resistance to Targeted Therapies
Acquired resistance develops during or after treatment with targeted therapies, leading to a loss of therapeutic response. Despite the initial successes of RAF inhibitors, both intrinsic and acquired resistance mechanisms significantly restrict their long-term clinical application. nih.gov A predominant mechanism of acquired resistance involves the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov
Specific mechanisms contributing to acquired resistance include:
Increased RAF Dimerization : Cancer cells can increase RAF dimerization, which reduces the effectiveness of inhibitors designed to target monomeric RAF. guidetoimmunopharmacology.org
Acquisition of New NRAS Mutations : The emergence of new mutations in NRAS can reactivate the MAPK pathway downstream of RAF. nih.gov
Overexpression of COT : Upregulation of COT (MAP3K8) can bypass RAF inhibition and reactivate ERK signaling. nih.gov
New Splicing Forms of BRAF : The development of novel BRAF splicing variants can enhance BRAF(V600E) homodimerization and impair drug engagement, leading to resistance. nih.govnih.gov
Paradoxical Activation : First-generation RAF inhibitors can paradoxically activate RAF dimerization in BRAF wild-type cells, leading to drug-mediated RAF dimers transactivation, which can promote resistance and even induce secondary malignancies. nih.govnih.goveurekaselect.com
Overexpression/Upregulation of Receptor Tyrosine Kinases (RTKs) : Alterations such as the overexpression of PDGFRβ and EGFR can activate RAS and subsequently the CRAF-MEK-ERK signaling, thereby bypassing the dependence on BRAF(V600E) for cancer cell growth. nih.gov RAS mutations downstream of RTKs can function similarly, contributing to resistance. nih.gov
CCT3833's Role in Overcoming Existing Drug Resistance Pathways
This compound (also known as BAL3833) is a potent pan-RAF/SRC inhibitor designed to address the limitations of existing RAF inhibitors by targeting multiple resistance pathways. nih.govjkchemical.comnih.gov Preclinical studies indicate that this compound effectively inhibits both V600E BRAF and CRAF, with docking studies predicting its binding to the inactive 'DFG-out' conformation of BRAF as a type II inhibitor. It also inhibits SRC via similar mechanisms. jkchemical.com
A significant advantage of this compound is its ability to inhibit RAF and SRC in KRAS-mutant tumors both in vitro and in vivo. Unlike first-generation RAF inhibitors, this compound does not induce paradoxical ERK activation, which is a common mechanism of resistance and a major side-effect of some RAF inhibitors. nih.goveurekaselect.comjkchemical.com Its efficacy has been demonstrated in melanoma patient-derived xenografts that exhibited intrinsic or acquired resistance to selective BRAF inhibitors. nih.gov this compound's mechanism of inhibiting both RAF and upstream kinases of RAS suggests its potential to prevent RAS activation by alleviating negative feedback loops, thereby overcoming drug resistance. eurekaselect.com
The therapeutic potential of this compound has been further supported by early clinical evaluation. A Phase I clinical trial (NCT02437227) demonstrated that this compound significantly prolonged progression-free survival in a patient with a KRAS-mutant spindle cell sarcoma who had previously failed to respond to other multi-kinase inhibitors, highlighting its activity in treatment-resistant settings. jkchemical.com
Preclinical Combination Therapy Research with this compound
The complex nature of cancer signaling pathways, characterized by extensive crosstalk and compensatory mechanisms, often renders single-agent targeted therapies insufficient for long-term disease control. Consequently, the sequential or synergistic inhibition of multiple RAS effectors is increasingly recognized as a more effective strategy for cancer therapy. eurekaselect.com
Impact on Delaying or Preventing Resistance Emergence in Combined Regimens
Combination therapies are strategically designed to delay or prevent the emergence of drug resistance, a major challenge in cancer treatment. By simultaneously targeting multiple pathways or components within a pathway, combination regimens can reduce the selective pressure for resistance-driving mutations or compensatory pathway activation. For example, a novel combination treatment strategy in pancreatic cancer has been shown to prevent KRAS-mutated tumors from adapting and resisting treatment by inhibiting the activation of compensatory enzyme complexes like mTORC1 and mTORC2. This principle is highly relevant to this compound-based combinations, where its broad inhibitory profile against RAF and SRC, coupled with other agents, could effectively preempt resistance mechanisms by simultaneously blocking primary oncogenic drivers and adaptive escape routes.
Characterization of Molecular Cross-Talk in Combination Treatments
Understanding the intricate molecular cross-talk within cancer signaling networks is paramount for designing effective combination therapies. The main limitation of single-agent blockade of RAS effectors is the extensive levels of molecular crosstalk and compensatory mechanisms that contribute to drug resistance. eurekaselect.com this compound, by acting as a dual pan-RAF and SRC inhibitor, directly addresses some of this cross-talk. Its ability to inhibit both RAF and upstream kinases of RAS helps prevent RAS activation through the relief of negative feedback loops. eurekaselect.com This multi-faceted inhibition can disrupt the complex interplay between different signaling pathways that cancer cells exploit to develop resistance. Further characterization of molecular changes, such as alterations in protein phosphorylation, gene expression, and metabolic shifts, in response to this compound in combination with other agents, is critical to fully elucidate the synergistic mechanisms and optimize treatment protocols.
Preclinical Pharmacology and Pharmacodynamic Biomarker Research of Cct3833
Pharmacodynamic Biomarkers of RAF/SRC Inhibition in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial in preclinical studies to confirm target engagement and assess the biological activity of a drug within the organism or cell system. For CCT3833, PD biomarker research has focused on monitoring the inhibition of the downstream signaling cascades regulated by RAF and SRC kinases.
Monitoring of pERK and pSFK Levels in Tumor Tissues and Cell Lines
A primary approach to assess the pharmacodynamic effects of RAF and SRC inhibition by this compound involves monitoring the phosphorylation levels of key downstream effectors: phosphorylated extracellular signal-regulated kinase (pERK) and phosphorylated SRC family kinases (pSFK). researchgate.net ERK is a downstream component of the RAF-MEK-ERK pathway, which is frequently activated in KRAS-mutant cancers. nih.govmdpi.com SFKs are also involved in signaling pathways that promote cell growth and survival. nih.gov
Studies using KRAS-mutant cancer cell lines, such as HCT-116 (colorectal cancer) and A549 (non-small cell lung cancer), have shown that this compound inhibits both ERK and SFK phosphorylation in a dose-dependent manner. researchgate.net This indicates that this compound effectively inhibits the activity of both target kinase families in cellular models. Monitoring these phosphorylation levels in tumor tissues from preclinical in vivo models provides evidence that this compound reaches the tumor site and exerts its intended pharmacological action by suppressing these critical signaling nodes. nih.govnih.govpatsnap.com
While specific quantitative data tables from the search results showing dose-dependent inhibition of pERK and pSFK by this compound were not directly available for extraction into a table format, the research indicates a clear dose-dependent relationship in cellular models. researchgate.net
Identification of Novel Pathway-Specific Biomarkers
Beyond the direct downstream effectors like pERK and pSFK, the identification of novel pathway-specific biomarkers can provide a more comprehensive understanding of this compound's activity and potential mechanisms of resistance. While the provided search results emphasize pERK and pSFK, the broader field of biomarker research in cancer is continuously exploring novel markers leicabiosystems.comcausaly.com, including those related to specific signaling pathways and drug responses leicabiosystems.com. For a dual RAF/SRC inhibitor like this compound, novel biomarkers could potentially include proteins or genetic signatures that are uniquely modulated by the combined inhibition of these two pathways, or markers that predict sensitivity or resistance to this specific therapeutic strategy. The provided information does not detail specific novel pathway-specific biomarkers identified uniquely for this compound beyond the direct targets and their immediate downstream effectors. However, the importance of exploring such biomarkers in early drug development is recognized in oncology. basilea.comleicabiosystems.com
Target Engagement Studies in Preclinical Systems
Target engagement studies are essential to confirm that a drug candidate physically interacts with its intended molecular target in a biological system. These studies provide crucial data supporting the mechanism of action and informing dose selection for further preclinical and clinical evaluations. xtalks.comnih.gov
In Vitro and In Vivo Target Occupancy Assays
Target occupancy assays measure the extent to which a drug candidate binds to its target protein in a given tissue or cell population. For this compound, demonstrating occupancy of both RAF and SRC kinases in preclinical models is vital.
In vitro enzyme assays have been used to assess the inhibitory activity of this compound against V600E BRAF, CRAF, SRC, and LCK (another SFK member). researchgate.net These assays involve incubating the kinases with increasing concentrations of this compound to determine the compound's potency in inhibiting enzyme activity. researchgate.net
While specific detailed protocols or quantitative in vitro binding data (like Ki or IC50 values across a range of concentrations for multiple targets) for this compound from the provided search results suitable for a comprehensive data table were not readily extractable, the research confirms that this compound inhibits these kinases in vitro. researchgate.net
In vivo target occupancy studies can be conducted using various methods, including radioligand displacement assays or mass spectrometry-based approaches. xtalks.comnih.gov These assays measure the amount of drug bound to the target protein in tissue samples from treated animals. xtalks.comnih.gov For this compound, in vivo studies have shown that it inhibits RAF and SRC in KRAS-mutant tumors in mice, which implies target engagement in the tumor microenvironment. nih.govnih.govpatsnap.com Although detailed quantitative in vivo target occupancy data (e.g., percentage of occupied target sites at different doses or time points) were not available in the provided search results for direct tabular presentation, the reported in vivo inhibition of downstream markers like pERK and pSFK serves as indirect evidence of target engagement in preclinical models. nih.govnih.govpatsnap.com Advanced techniques like LC-MS can be used for quantitative target occupancy measurements in preclinical settings, offering advantages in throughput and the ability to monitor multiple targets. xtalks.comwuxiapptec.com
Future Directions and Advanced Research Perspectives for Cct3833
Exploration of CCT3833 Application in Other Oncogenic Pathways or Cancer Types
While initial research has focused on KRAS-mutant cancers, the dual targeting mechanism of this compound suggests potential applicability in other cancer types or those driven by different oncogenic pathways where RAF and/or SRC signaling play a crucial role. RAF kinases are involved in the MAPK signaling cascade, which is frequently dysregulated in various cancers, including melanoma, thyroid cancer, ovarian cancer, and others with BRAF mutations. researchgate.netresearchgate.netacs.org SRC family kinases (SFKs) are also implicated in the pathogenesis of many cancers, particularly in advanced stages, and their increased activity is associated with disease progression and poorer prognosis. nih.govresearchgate.net Given that this compound inhibits both panRAF and SFKs, exploring its efficacy in cancers driven by alterations in these pathways, either independently or in combination with KRAS mutations, represents a key future direction. This could involve preclinical screening in diverse cancer cell line panels and in vivo models representative of various tumor types.
Development of Next-Generation Pan-RAF/SRC Inhibitors Based on this compound Scaffold
The pyrazole (B372694) core within the structure of this compound is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. mdpi.comrsc.org this compound is described as a pyrazolyl urea-based pan-RAF kinase inhibitor that also inhibits SRC kinase. mdpi.com Docking studies suggest this compound acts as a type II inhibitor, binding to the inactive 'DFG-out' conformation of BRAF, CRAF, and SRC. researchgate.net The pyridopyrazinone moiety interacts with the kinase hinge, the central aromatic ring occupies the ATP binding pocket, and the pyrazole ring extends into an allosteric site. researchgate.net
Building upon the this compound scaffold, future research can focus on developing next-generation inhibitors with potentially improved potency, selectivity, pharmacokinetic profiles, or reduced susceptibility to resistance mechanisms. This could involve structure-activity relationship studies, chemical modifications to the pyrazole urea (B33335) core or other parts of the molecule, and the design of compounds that specifically target the dimeric forms of RAF or exhibit distinct binding modes. acs.org The aim would be to create more effective and durable pan-RAF/SRC inhibitors.
Research into Predictive and Prognostic Biomarkers in Preclinical Settings
Identifying predictive and prognostic biomarkers is crucial for optimizing patient selection and treatment strategies in clinical trials and future therapeutic applications. nih.govnih.govexplorationpub.com Predictive biomarkers help identify patients most likely to respond to a specific treatment, while prognostic biomarkers provide information about the likely course of the disease regardless of treatment. nih.govexplorationpub.com
In the context of this compound, preclinical research should focus on identifying biomarkers that predict sensitivity or resistance to this dual RAF/SRC inhibition. This can involve analyzing genetic alterations (e.g., specific KRAS, BRAF, or SRC mutations or amplifications), gene expression profiles, protein levels and phosphorylation status of key signaling molecules (e.g., ERK, SFK), and other molecular markers in cancer cell lines, organoids, and preclinical in vivo models with varying responses to this compound. diag2tec.comcrownbio.com Techniques such as RNA sequencing, exome sequencing, and proteomic analysis can be employed. diag2tec.com Correlating these molecular characteristics with observed treatment responses in preclinical models will be essential for nominating potential biomarkers for clinical validation. crownbio.com
Integration of this compound Research with Systems Biology and Computational Oncology Approaches
Systems biology and computational oncology approaches can provide valuable insights into the complex signaling networks targeted by this compound and help predict treatment responses and resistance mechanisms. ous-research.nopsl.eueu-life.euinstitut-curie.orginstitut-curie.org Integrating preclinical data on this compound with computational modeling can help to:
Understand Network Dynamics: Model the interactions between RAF and SRC pathways and how their co-inhibition by this compound impacts downstream signaling, such as the MEK/ERK pathway. nih.govresearchgate.net
Predict Drug Sensitivity: Develop algorithms that integrate genomic, transcriptomic, and proteomic data from preclinical models to predict sensitivity to this compound based on the molecular context of the tumor. psl.eueu-life.euinstitut-curie.org
Identify Optimal Combinations: Use computational models to explore potential synergistic drug combinations involving this compound and other targeted therapies or chemotherapies.
Simulate Resistance Evolution: Model how resistance to this compound might emerge over time based on potential genetic or non-genetic alterations.
These in silico approaches can help prioritize preclinical experiments, refine hypotheses, and guide the design of future studies. crownbio.com
Unraveling Novel Resistance Mechanisms Through Advanced Preclinical Models (e.g., CRISPR screens)
Despite promising initial responses, the development of acquired resistance remains a significant challenge in targeted cancer therapy. nih.govnih.gov Advanced preclinical models are crucial for unraveling the mechanisms by which cancer cells develop resistance to this compound.
Genome-wide or targeted CRISPR-Cas9 screens can be employed in this compound-sensitive cancer cell lines to identify genes whose inactivation or activation confers resistance. nih.govcancerresearchuk.orgscispace.com This can reveal novel genetic determinants of resistance that might involve alterations in downstream signaling pathways, activation of bypass mechanisms, or changes in drug metabolism or transport. researchgate.netnih.gov
Furthermore, using patient-derived xenograft (PDX) models and developing in vitro models of acquired resistance through long-term exposure to this compound can provide more clinically relevant insights into resistance mechanisms. crownbio.com Analyzing these resistant models using multi-omics approaches can help identify the key molecular changes driving resistance, which can then inform the development of strategies to overcome it, such as combination therapies or next-generation inhibitors.
Elucidation of Paradoxical Activation Phenomenon in Kinase Inhibition (e.g., RAF paradoxical activation)
Paradoxical activation of the RAF-ERK pathway is a known phenomenon with some RAF inhibitors, particularly in cells with wild-type BRAF or certain BRAF mutations, where the inhibitor can promote RAF dimerization and subsequent pathway activation. nih.govresearchgate.netacs.org this compound is described as a paradox-breaking panRAF inhibitor. nih.gov Preclinical data indicates that this compound does not induce paradoxical hyperactivation of the RAF-ERK pathway in KRAS-mutant cells. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
